

BRD9 Bromodomain Structure and Binding Specificity

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Compound Focus: I-BRD9

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The BRD9 bromodomain has a conserved structure but unique features that dictate its specificity for certain histone modifications.

- **Overall Structure:** Like other bromodomains, BRD9 forms a left-handed, four-helix bundle (αZ , αA , αB , αC) connected by two loops (ZA and BC) that create a hydrophobic binding pocket for the acetylated lysine residue [1] [2].
- **Key Residue for Specificity:** A critical structural difference is the **Tyr106** "gatekeeper" residue in the ZA channel of BRD9. In the closely related BRD4, this position is occupied by an isoleucine (Ile146). Tyrosine's larger side chain blocks access to a lipophilic region (the "WPF shelf"), which is a key factor in achieving selectivity for BRD9 over the BET family of bromodomains [3].
- **Histone Recognition:** While data is still emerging, profiling studies have revealed that the BRD9 bromodomain can recognize more than just acetyllysine. The table below summarizes its known binding capabilities.

| Acyl-Lysine Modification | Binding Capability | Notes |
|--------------------------|---|---|
| Acetyllysine (Kac) | Binds [1] [4] | Primary recognition mark. |
| Butyryllysine (Kbu) | Binds [5] | Demonstrates plasticity of the binding pocket. |
| Crotonyllysine (Kcr) | Does not bind (based on current data) [5] | Differentiates BRD9 from some other bromodomains. |

| Acyl-Lysine Modification | Binding Capability | Notes |
|--------------------------|--------------------|---|
| Succinyllysine (Ksu) | Does not bind [5] | Not a ligand for tested human bromodomains. |

Experimental Methods for Studying BRD9-Ligand Interactions

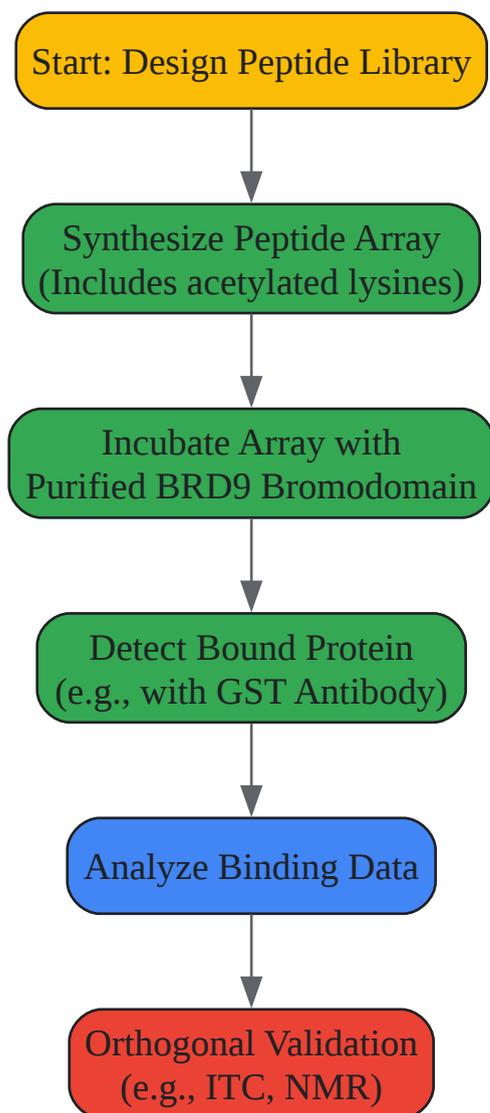
The following methodologies are critical for identifying and characterizing the interactions between BRD9 and modified histone peptides.

SPOT Peptide Array Technology

This high-throughput technique is ideal for rapidly screening potential acetyl-lysine dependent interactions [4].

- **Principle:** Fmoc-protected amino acids are iteratively synthesized on a functionalized cellulose membrane, creating spots of immobilized peptides (50-100 nmol per spot). Peptides can include modified amino acids, such as acetylated lysine [4].
- **Protocol Workflow:**
 - **Array Design & Synthesis:** Design peptides covering histone protein N-terminal tails. Synthesize the array with desired acetylated and unmodified control peptides [4].
 - **Incubation with Protein:** Incubate the membrane with a purified, tagged BRD9 bromodomain protein (e.g., GST-tagged) [4].
 - **Washing:** Wash the membrane to remove non-specifically bound protein [4].
 - **Detection:** Detect bound BRD9 using an antibody against the protein tag (e.g., anti-GST). A stronger signal indicates a higher-affinity interaction [4].
- **Validation:** Due to a potentially high false-positive rate, hits from SPOT arrays should be confirmed using orthogonal biophysical methods like Isothermal Titration Calorimetry (ITC) or Surface Plasmon Resonance (SPR) [4].

The workflow for a typical SPOT peptide array experiment to profile BRD9 binding can be summarized as follows:



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Biophysical and Structural Validation

- **NMR Spectroscopy:** Used to measure dissociation constants (K_d) and determine 3D structural models of the BRD9-peptide complex. For example, this method was used to show that the second bromodomain of PB1 binds to H3K14ac with a K_d of 0.5 mM [4].
- **X-ray Crystallography:** Provides atomic-level resolution of the BRD9-ligand interaction, revealing how specific residues (like Tyr106) coordinate the acetylated lysine and contribute to selectivity [3].

BRD9 as a Therapeutic Target

BRD9 is a subunit of the non-canonical BAF (ncBAF) chromatin remodeling complex, and its dysregulation is implicated in cancer, making it a compelling drug target [6] [2].

- **Inhibitors: I-BRD9** was the first potent, selective cellular chemical probe. It achieves >700-fold selectivity over the BET family and ~70-fold over BRD7 by exploiting differences in the ZA channel [3].
- **Degraders:** A newer strategy uses degraders to remove BRD9 from the cell entirely.
 - **PROTACs:** Heterobifunctional molecules (e.g., CFT8634, FHD-609) that recruit E3 ligases like CRBN or VHL to ubiquitinate and degrade BRD9. Some are in Phase 1 clinical trials (NCT05355753, NCT04965753) [7].
 - **Targeted Glues:** A novel class of degraders, such as **AMPTX-1**, are "sequentially bifunctional". They first bind to BRD9, creating a new surface that recruits a specific E3 ligase (e.g., DCAF16), leading to highly selective degradation. This approach offers favorable drug-like properties and has shown efficacy in preclinical models [8] [7].

Key Insights for Research and Development

- **Ligand Plasticity:** BRD9's ability to bind butyryllysine, in addition to acetyllysine, suggests a broader regulatory role than previously thought and should be considered in probe and drug design [5].
- **Achieving Selectivity:** The structural differences in the ZA channel, particularly the Tyr106 gatekeeper, are crucial for designing selective BRD9 inhibitors that avoid off-target effects on the highly studied BET bromodomains [3].
- **Tool Availability:** High-quality chemical probes like **I-BRD9** are available to elucidate the cellular phenotype of BRD9 bromodomain inhibition reliably [3].

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